molecular formula C22H12N2 B14195796 Quinoline, 4,4'-(1,3-butadiyne-1,4-diyl)bis- CAS No. 831235-69-9

Quinoline, 4,4'-(1,3-butadiyne-1,4-diyl)bis-

Cat. No.: B14195796
CAS No.: 831235-69-9
M. Wt: 304.3 g/mol
InChI Key: ZRFKNNJXUFNRQM-UHFFFAOYSA-N
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Description

Quinoline, 4,4’-(1,3-butadiyne-1,4-diyl)bis- is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a butadiyne linkage between two quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 4,4’-(1,3-butadiyne-1,4-diyl)bis- typically involves the coupling of two quinoline units through a butadiyne linker. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which employs palladium catalysts and copper co-catalysts to form the butadiyne linkage. The reaction conditions often include the use of solvents like tetrahydrofuran or dimethylformamide, and bases such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of Quinoline, 4,4’-(1,3-butadiyne-1,4-diyl)bis- may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 4,4’-(1,3-butadiyne-1,4-diyl)bis- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline moieties, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced quinoline derivatives with hydrogenated butadiyne linkages.

    Substitution: Substituted quinoline derivatives with various functional groups attached to the quinoline rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of Quinoline, 4,4’-(1,3-butadiyne-1,4-diyl)bis- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The butadiyne linkage and quinoline moieties can facilitate interactions with these targets, potentially disrupting their normal functions and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline, 4,4’-(1,3-butadiyne-1,4-diyl)bis-Benzaldehyde: Similar structure with benzaldehyde groups instead of quinoline moieties.

    Benzenamine, 4,4’-(1,3-butadiyne-1,4-diyl)bis[N,N-diphenyl-]: Contains benzenamine units instead of quinoline.

Uniqueness

Quinoline, 4,4’-(1,3-butadiyne-1,4-diyl)bis- is unique due to its specific combination of quinoline moieties and butadiyne linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

831235-69-9

Molecular Formula

C22H12N2

Molecular Weight

304.3 g/mol

IUPAC Name

4-(4-quinolin-4-ylbuta-1,3-diynyl)quinoline

InChI

InChI=1S/C22H12N2/c1(7-17-13-15-23-21-11-5-3-9-19(17)21)2-8-18-14-16-24-22-12-6-4-10-20(18)22/h3-6,9-16H

InChI Key

ZRFKNNJXUFNRQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C#CC#CC3=CC=NC4=CC=CC=C34

Origin of Product

United States

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